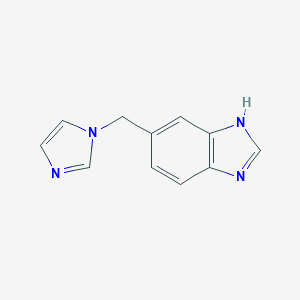
1H-Benzimidazole,5-(1H-imidazol-1-ylmethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole is a heterocyclic compound that features both imidazole and benzimidazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of an imidazole derivative with a benzimidazole precursor. One common method includes the use of a Mannich reaction, where formaldehyde and an amine are reacted with the benzimidazole to introduce the imidazole moiety . The reaction conditions often require a catalyst, such as a copper(II) complex, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium iodide, potassium fluoride
Major Products
The major products formed from these reactions include various substituted imidazole and benzimidazole derivatives, which can be further utilized in medicinal chemistry and material science .
Applications De Recherche Scientifique
5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, forming complexes that inhibit enzyme activity or disrupt cellular processes . The benzimidazole moiety can intercalate with DNA, affecting replication and transcription . These interactions make the compound a versatile tool in biochemical research and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-imidazole: A simpler structure with similar reactivity but lacks the benzimidazole ring.
1H-benzimidazole: Contains the benzimidazole ring but lacks the imidazole moiety.
Metronidazole: An imidazole derivative with antimicrobial properties, commonly used in medicine.
Uniqueness
5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole is unique due to the presence of both imidazole and benzimidazole rings, which confer a combination of properties from both structures. This dual functionality allows for more diverse chemical reactions and broader applications in various fields .
Propriétés
Numéro CAS |
115575-12-7 |
|---|---|
Formule moléculaire |
C11H10N4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
6-(imidazol-1-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H10N4/c1-2-10-11(14-7-13-10)5-9(1)6-15-4-3-12-8-15/h1-5,7-8H,6H2,(H,13,14) |
Clé InChI |
UTVZPKFPCZRDQY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CN3C=CN=C3)NC=N2 |
SMILES canonique |
C1=CC2=C(C=C1CN3C=CN=C3)NC=N2 |
Synonymes |
1H-Benzimidazole,5-(1H-imidazol-1-ylmethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















